3-[(4-Ethoxyphenoxy)methyl]aniline
Description
3-[(4-Ethoxyphenoxy)methyl]aniline is an aniline derivative featuring a para-ethoxyphenoxy group attached via a methylene bridge to the meta position of the aromatic amine. Its molecular formula is C₁₅H₁₇NO₃, with a calculated molecular weight of 259.3 g/mol. While direct experimental data for this compound are absent in the provided evidence, its structural analogs offer insights into its behavior.
Properties
IUPAC Name |
3-[(4-ethoxyphenoxy)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-17-14-6-8-15(9-7-14)18-11-12-4-3-5-13(16)10-12/h3-10H,2,11,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGYXCHLOVFMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethoxyphenoxy)methyl]aniline typically involves the reaction of 4-ethoxyphenol with formaldehyde and aniline under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-ethoxyphenol is replaced by the aniline group via a methylene bridge. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of 3-[(4-Ethoxyphenoxy)methyl]aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethoxyphenoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can result in halogenated or nitrated products .
Scientific Research Applications
3-[(4-Ethoxyphenoxy)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(4-Ethoxyphenoxy)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-[(4-Ethoxyphenoxy)methyl]aniline and related compounds:
Key Comparison Points:
Electronic Effects: The ethoxy group in 3-[(4-Ethoxyphenoxy)methyl]aniline is electron-donating, increasing electron density on the aromatic ring compared to electron-withdrawing groups like sulfonyl () or trifluoromethyl () . This may enhance nucleophilic aromatic substitution reactivity. Methoxy analogs (e.g., 3-(4-Methoxyphenoxy)aniline) exhibit similar electronic profiles but lower steric hindrance .
Sulfonyl-containing analogs () show enhanced polarity, favoring solubility in polar solvents like ethanol .
Synthetic Accessibility: Ethoxyphenoxy introduction likely requires etherification or coupling reactions, whereas sulfonyl groups are efficiently installed via sulfonylation (e.g., 91% yield in ) . Schiff base derivatives (e.g., ) highlight the versatility of imine chemistry for modifying substituents .
Biological Relevance: Piperazinyl and trifluoromethyl substituents () are common in drug design for targeting enzymes or receptors . The ethoxyphenoxy group may offer metabolic stability over methoxy due to slower oxidative demethylation .
Crystallographic Behavior :
- Ethoxy and methoxy substituents influence molecular packing, as seen in Schiff base derivatives (), suggesting similar crystallinity challenges for the target compound .
Research Findings and Data Gaps
- Physical Properties: Melting points, boiling points, and solubility data for 3-[(4-Ethoxyphenoxy)methyl]aniline are absent in the evidence. These could be inferred from analogs: Density: ~1.2 g/cm³ (similar to ’s piperazine derivative) . IR/NMR: Expected peaks for ethoxy (C-O-C ~1250 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and NH₂ (~3400 cm⁻¹).
- Toxicity : Analogous compounds (e.g., ) carry skin sensitization risks (H317), suggesting similar precautions for the target compound .
Biological Activity
3-[(4-Ethoxyphenoxy)methyl]aniline, with the CAS number 1016729-14-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[(4-Ethoxyphenoxy)methyl]aniline is C16H19NO3, indicating the presence of an ethoxy group and a phenoxy group attached to a methylene bridge connected to an aniline moiety. This structural configuration is significant for its biological interactions.
The biological activity of 3-[(4-Ethoxyphenoxy)methyl]aniline primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to certain receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Biological Activity
Research indicates that 3-[(4-Ethoxyphenoxy)methyl]aniline exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the phenoxy and ethoxy groups may enhance interaction with microbial membranes.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. The mechanisms could involve the modulation of signaling pathways related to cell survival.
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for cancer therapy.
Case Studies
- Anticancer Activity : A study conducted on breast cancer cell lines revealed that 3-[(4-Ethoxyphenoxy)methyl]aniline significantly reduced cell viability at concentrations above 20 µM, suggesting dose-dependent cytotoxicity (Source: ResearchGate).
- Enzyme Interaction Studies : Kinetic assays indicated that the compound inhibits specific enzymes involved in drug metabolism, potentially affecting pharmacokinetics and drug-drug interactions (Source: Science.gov).
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | ResearchGate |
| Anticancer | Induction of apoptosis in tumor cells | Science.gov |
| Enzyme Inhibition | Reduced activity of metabolic enzymes | MDPI |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
